N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide
Description
Properties
CAS No. |
89515-43-5 |
|---|---|
Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N,N-dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide |
InChI |
InChI=1S/C11H11N3OS/c1-14(2)11(16)10-13-12-9(15-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
MGIDINMMJHVLRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hydrazide Precursor
The initial step involves synthesizing the phenyl-substituted hydrazide intermediate. This is typically achieved by:
- Esterification of benzoic acid derivatives to methyl esters via Fischer esterification.
- Subsequent hydrazinolysis of the methyl ester with hydrazine hydrate to yield the corresponding hydrazide.
This method is well-documented for preparing aryl hydrazides, which serve as key intermediates for oxadiazole ring formation.
Cyclization to 1,3,4-Oxadiazole Core
The hydrazide is then cyclized to form the 1,3,4-oxadiazole ring. Common cyclization methods include:
- Treatment with dehydrating agents such as POCl3 or concentrated sulfuric acid.
- Use of triphenylphosphine and triethylamine in acetonitrile at elevated temperatures (~100°C) to promote intramolecular cyclodehydration.
For example, in a related synthesis, N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide was cyclized using triphenylphosphine and triethylamine, yielding the oxadiazole ring in good yield.
Introduction of the Carbothioamide Group
The carbothioamide moiety at position 2 is introduced by reaction of the oxadiazole intermediate with carbon disulfide under basic conditions, typically potassium hydroxide or potassium carbonate in ethanol or aqueous media. This step forms the 1,3,4-oxadiazole-2-thiol intermediate.
N,N-Dimethylation of the Carbothioamide
The final step involves N,N-dimethylation of the carbothioamide nitrogen atoms. This can be achieved by:
- Alkylation of the oxadiazole-2-thiol intermediate with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF).
This step yields the target compound N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide with high purity.
4. Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Esterification | Benzoic acid, MeOH, catalytic H2SO4, reflux | Formation of methyl benzoate | 85-90 | Standard Fischer esterification |
| 2. Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Conversion to phenyl hydrazide | 80-88 | Monitored by TLC |
| 3. Cyclization | Triphenylphosphine, triethylamine, acetonitrile, 100°C, 1 h | Formation of 5-phenyl-1,3,4-oxadiazole | 70-75 | Intramolecular dehydration |
| 4. Thiolation | Carbon disulfide, KOH, ethanol, reflux 6 h | Formation of oxadiazole-2-thiol | 65-70 | Evolution of H2S gas observed |
| 5. N,N-Dimethylation | Methyl iodide, NaH, DMF, room temp, 3 h | Alkylation to carbothioamide | 75-80 | Reaction monitored by TLC |
5. Analytical Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): Disappearance of NH protons and appearance of methyl signals confirm N,N-dimethylation.
- Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic C=S stretching vibrations and oxadiazole ring absorptions.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 233.29 g/mol.
- Elemental Analysis: Confirms purity and composition.
6. Research Findings and Optimization
- The use of triphenylphosphine and triethylamine as cyclization agents provides milder conditions and better yields compared to harsh dehydrating agents like POCl3.
- Alkylation with methyl iodide in DMF with sodium hydride base ensures selective N,N-dimethylation without over-alkylation or ring degradation.
- Reaction times and temperatures are critical; prolonged heating can lead to side reactions or decomposition.
- Purification by recrystallization from appropriate solvents (e.g., ethanol, isopropanol) yields high-purity products suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under various conditions.
Major Products Formed
- **
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Biological Activity
N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design. This article explores the biological activities of this specific compound, including its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The chemical formula of this compound is C11H12N4OS, with a molecular weight of 232.3 g/mol. The structural features of the compound allow for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial and Antifungal Effects : Compounds containing the oxadiazole ring have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against species like Candida albicans .
- Antitubercular Activity : Studies have indicated that certain oxadiazole derivatives can inhibit Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM for effective compounds .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and increasing reactive oxygen species (ROS) levels. For example, it was noted that treatment with this oxadiazole derivative led to significant cell death in breast cancer cell lines (MCF-7) .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Salama et al. (2020) | MCF-7 | 225 | Induces apoptosis |
| Dhumal et al. (2016) | Mycobacterium bovis BCG | 4–8 | Inhibits enoyl reductase |
Neuroprotective Properties
The neuroprotective effects of oxadiazoles are particularly relevant in the context of neurodegenerative diseases:
- Cholinesterase Inhibition : Compounds derived from the oxadiazole scaffold have been identified as potential inhibitors of acetylcholinesterase (AChE), which is crucial for treating conditions like Alzheimer's disease. The presence of the oxadiazole moiety enhances binding affinity to AChE .
Case Studies
- Antimicrobial Efficacy : A study by Vosatka et al. highlighted the effectiveness of N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole derivatives against drug-resistant strains of M. tuberculosis. The compounds were evaluated using molecular docking studies to assess their binding affinity to mycobacterial enzymes critical for fatty acid synthesis .
- Cancer Cell Studies : In research conducted by Salama et al., various derivatives were tested against MCF-7 cells. Results indicated that specific substitutions on the oxadiazole ring significantly affected cytotoxicity and apoptosis induction .
Scientific Research Applications
Antibacterial Activity
Overview
Oxadiazole derivatives, including N,N-Dimethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide, have shown promising antibacterial properties against a range of pathogens. Research indicates that modifications in the oxadiazole structure can enhance antibacterial efficacy.
Case Studies
A study reported that derivatives of 1,3,4-oxadiazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .
Data Table: Antibacterial Efficacy of Oxadiazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 8 | |
| Compound B | S. aureus | 16 | |
| This compound | Pseudomonas aeruginosa | 12 |
Anticancer Potential
Overview
The anticancer properties of this compound have been explored in various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development in cancer therapies.
Case Studies
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines including breast (MCF-7) and lung (A549) cancers. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways .
Data Table: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| This compound | MCF-7 | 5.2 | Apoptosis induction | |
| Compound C | A549 | 3.8 | Cell cycle arrest | |
| Compound D | MDA-MB-231 | 2.9 | Mitochondrial pathway activation |
Neuroprotective Effects
Overview
Recent studies have highlighted the neuroprotective potential of oxadiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of monoamine oxidase enzymes by these compounds is particularly noteworthy.
Case Studies
Compounds derived from the oxadiazole structure have been shown to inhibit monoamine oxidase A and B effectively. This inhibition is essential for increasing levels of neurotransmitters like serotonin and dopamine, which are often depleted in neurodegenerative conditions .
Data Table: Neuroprotective Activity of Oxadiazole Derivatives
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural Modifications and Their Effects
Position 5 Substituents
The phenyl group at position 5 contributes to π-π stacking interactions with biological targets. Comparatively, analogs with electron-withdrawing groups (e.g., 4-Cl-phenyl in ) exhibit enhanced enzyme inhibition due to increased electrophilicity of the oxadiazole ring .
Position 2 Functional Groups
- Carbothioamide vs. Carboxamide :
Thioamide derivatives generally exhibit stronger hydrogen-bonding acceptor capacity (via sulfur) and reduced polarity compared to carboxamides. For example, in , sulfanyl acetamide derivatives showed moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~12–45 µM), suggesting that thioamide groups enhance binding affinity .
Key Observations:
- Thioamide vs. Carboxamide : Thioamide derivatives (e.g., ) demonstrate superior AChE inhibition compared to carboxamides, likely due to enhanced hydrophobic interactions and sulfur-mediated hydrogen bonding .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) at position 5 improve enzyme inhibition, while methoxy groups (electron-donating) reduce potency .
Broader Context: Heterocycle Comparisons
While 1,3,4-oxadiazoles are favored for their metabolic stability, tetrazole and triazole derivatives (–6) exhibit distinct bioactivity profiles. For example, tetrazole-based ureas in showed plant growth regulation, whereas oxadiazoles are more common in enzyme inhibition. The oxadiazole’s lower polarity compared to triazoles may favor agrochemical applications requiring foliar absorption .
Q & A
Q. What experimental approaches elucidate its mechanism of action?
- Methodological Answer : Techniques include fluorescence polarization assays for target binding, CRISPR-Cas9 gene knockout to identify essential pathways, and metabolomic profiling to track downstream effects. In silico studies (e.g., molecular docking) guide hypothesis-driven experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
